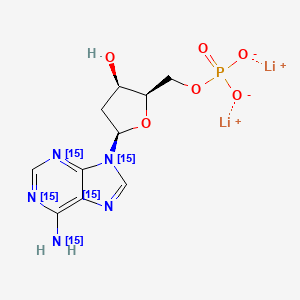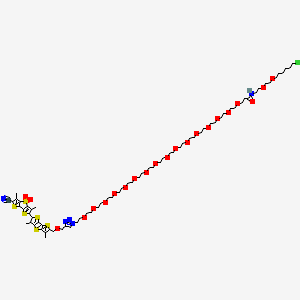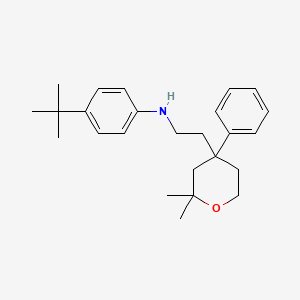
PKC-|A translocation inhibitor peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The PKC-|A translocation inhibitor peptide is a specialized compound designed to inhibit the translocation of protein kinase C (PKC) isozymes to specific subcellular sites. Protein kinase C is a family of phospholipid-dependent serine/threonine kinases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The inhibition of PKC translocation can modulate these cellular processes, making this compound a valuable tool in scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PKC-|A translocation inhibitor peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PKC-|A translocation inhibitor peptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can be modified through:
Acylation: Addition of acyl groups to enhance stability or cell permeability.
Phosphorylation: Addition of phosphate groups to modulate activity.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products
The primary product is the this compound itself. Modifications, such as myristoylation, can produce derivatives with enhanced properties .
Aplicaciones Científicas De Investigación
PKC-|A translocation inhibitor peptide has a wide range of applications in scientific research:
Chemistry: Used to study protein-protein interactions and enzyme kinetics.
Biology: Investigates cellular signaling pathways and regulatory mechanisms.
Medicine: Explores therapeutic potential in cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
The PKC-|A translocation inhibitor peptide exerts its effects by selectively binding to specific PKC isozymes, preventing their translocation to subcellular sites. This inhibition disrupts the activation and function of PKC, thereby modulating downstream signaling pathways. The molecular targets include various PKC isozymes, such as PKC-θ, which plays a role in cancer metastasis and immune cell function .
Comparación Con Compuestos Similares
Similar Compounds
PKC-ε Translocation Inhibitor Peptide: Selectively inhibits PKC-ε translocation.
PKC-θ Inhibitor Peptide: Targets PKC-θ nuclear translocation
Uniqueness
The PKC-|A translocation inhibitor peptide is unique in its ability to selectively inhibit specific PKC isozymes without affecting others. This selectivity allows for precise modulation of cellular processes and reduces off-target effects, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C43H73N13O13 |
|---|---|
Peso molecular |
980.1 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C43H73N13O13/c1-21(2)16-29(38(63)51-28(10-7-8-14-44)42(67)56-15-9-11-31(56)40(65)55-34(24(6)58)43(68)69)52-39(64)30(19-57)53-41(66)33(22(3)4)54-35(60)23(5)49-37(62)27(12-13-32(46)59)50-36(61)26(45)17-25-18-47-20-48-25/h18,20-24,26-31,33-34,57-58H,7-17,19,44-45H2,1-6H3,(H2,46,59)(H,47,48)(H,49,62)(H,50,61)(H,51,63)(H,52,64)(H,53,66)(H,54,60)(H,55,65)(H,68,69)/t23-,24+,26-,27-,28-,29-,30-,31-,33-,34-/m0/s1 |
Clave InChI |
ICIPIBNUPQEBBH-UJQDVVJTSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)




![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)


![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)

